REACTION_CXSMILES
|
C(P(=O)(OCC)[O:4][CH2:5]C)#N.[H-].[Na+].[F:13][C:14]1[C:22]([CH:23]=O)=[C:18]2[CH:19]=[CH:20][O:21][C:17]2=[CH:16][CH:15]=1.[C:25](OCC)(=[O:27])C>O1CCCC1.[Cl-].[Na+].O>[CH3:5][O:4][CH:19]([O:27][CH3:25])[CH2:20][O:21][C:17]1[CH:16]=[CH:15][C:14]([F:13])=[C:22]([CH3:23])[CH:18]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(#N)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C=CO2)=C1C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Brine
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed up
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with ethyl acetate (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography (Biotage Flash 40; 90 g; ethyl acetate:hexane 1:9)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=CC(=C(C=C1)F)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |